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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally-verified spectroscopic data for 5-tert-pentyl-2-phenoxyaniline
is not readily available in public databases. This guide provides a detailed analysis based on
the known spectroscopic data of the parent compound, 2-phenoxyaniline, and predicts the
spectral characteristics of 5-tert-pentyl-2-phenoxyaniline. This information is intended for
research and informational purposes.

Introduction

5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in
medicinal chemistry and materials science. Understanding its structural and electronic
properties through spectroscopic analysis is crucial for its characterization and further
development. This technical guide summarizes the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tert-pentyl-2-phenoxyaniline. The
core of this analysis is built upon the experimental data of 2-phenoxyaniline, with theoretical
considerations for the influence of the 5-tert-pentyl substituent.

Predicted Spectroscopic Data

The introduction of a tert-pentyl group at the 5-position of the aniline ring in 2-phenoxyaniline is
expected to introduce characteristic signals in the NMR spectra and slightly alter the overall
spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic
protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the tert-pentyl

group.

13C NMR: The carbon NMR will display signals for all 17 carbon atoms in the molecule,
including the distinct signals for the tert-pentyl group.

Table 1: Predicted *H NMR Data for 5-tert-pentyl-2-phenoxyaniline

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Protons of the
~7.30-7.00 m 5H _
phenoxy ring
Protons of the
~6.90-6.70 m 3H _ o
substituted aniline ring
~3.80 s (broad) 2H -NH:2
~1.65 q 2H -CH:- (tert-pentyl)
~1.25 S 6H 2 x -CHs (tert-pentyl)
-CHs (ethyl part of
~0.65 t 3H (ethyl p

tert-pentyl)

Table 2: Predicted 3C NMR Data for 5-tert-pentyl-2-phenoxyaniline
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Chemical Shift (6, ppm) Assignment

~ 158 - 155 C-O (phenoxy)

~ 145 - 140 C-N and C-O (aniline)

~140 - 135 Quaternary C (tert-pentyl attachment)
~130-115 Aromatic CH carbons

~ 38 Quaternary C (tert-pentyl)

~37 -CH:- (tert-pentyl)

~ 28 2 x -CHs (tert-pentyl)

~9 -CHs (ethyl part of tert-pentyl)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, ether, and aromatic
functionalities, along with bands for the aliphatic tert-pentyl group.

Table 3: Predicted IR Absorption Bands for 5-tert-pentyl-2-phenoxyaniline
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450 - 3350 Medium, Sharp (doublet) )

and symmetric) of -NHz
3100 - 3000 Medium Aromatic C-H stretching

Aliphatic C-H stretching (tert-
2980 - 2850 Strong

pentyl)
~ 1620 Strong N-H bending (scissoring)
1600 - 1450 Medium to Strong Aromatic C=C stretching

Aryl-O-C asymmetric
1270 - 1230 Strong )

stretching

C-H out-of-plane bending
~ 830 Strong

(para-disubstituted pattern)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-tert-pentyl-2-phenoxyaniline

miz Interpretation

255 [M]*, Molecular ion

926 [M - CzHs]*, Loss of an ethyl group from the tert-
pentyl

184 [M - CsH11]*, Loss of the tert-pentyl group

108 [CeHsO]*, Phenoxy fragment

93 [CeHsNH2]*, Aniline fragment

Experimental Protocols

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While specific protocols for 5-tert-pentyl-2-phenoxyaniline are not available, the following are
general methodologies for obtaining spectroscopic data for aniline derivatives.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). Ensure the sample is fully dissolved.

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
o Data Acquisition:

o 'H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance
(ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

o Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates
(e.g., NaCl or KBr).

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) for
volatile and thermally stable compounds, or Electrospray lonization (ESI) for less volatile or
thermally labile compounds.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the
expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can
be performed to obtain fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel compound like 5-tert-pentyl-2-phenoxyaniline.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

( Synthesis of 5-tert-pentyl-2-phenoxyaniline )

:

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

[ NMR Spectroscopy IR Spectroscopy Mass Spectrometry

(1H, 13C, etc.)

Data Interpretation & Structure Elucidation

Spectral Data Analysis

i

Structure Confirmation

Final Characterization Report

Final_Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Conclusion
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While direct experimental data for 5-tert-pentyl-2-phenoxyaniline is currently elusive, a
comprehensive understanding of its spectroscopic properties can be inferred from the well-
characterized parent molecule, 2-phenoxyaniline. The addition of the tert-pentyl group is
predicted to introduce specific, identifiable signals in the NMR, IR, and mass spectra. The data
and protocols presented in this guide offer a solid foundation for researchers and scientists to
identify and characterize this compound, facilitating its potential use in drug development and
other scientific endeavors. Experimental verification of these predictions is a necessary next
step for a definitive structural assignment.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-tert-pentyl-2-
phenoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11958710#spectroscopic-data-nmr-ir-mass-spec-of-
5-tert-pentyl-2-phenoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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